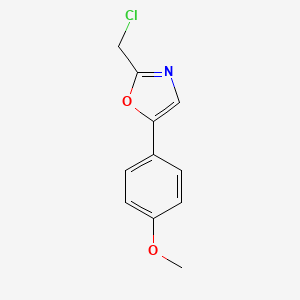

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-4-2-8(3-5-9)10-7-13-11(6-12)15-10/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFXLCCZKUTDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure properties of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole

Topic: Chemical Structure Properties of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

A Versatile Electrophilic Scaffold for Heterocyclic Functionalization

Executive Summary

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole is a high-value heterocyclic intermediate characterized by a bifunctional reactivity profile. It combines an electron-rich 5-aryl-substituted oxazole core with a highly reactive electrophilic chloromethyl "warhead" at the C2 position. This compound serves as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors (e.g., valdecoxib analogs), and kinase inhibitors. Its structural utility lies in the lability of the C2-chlorine atom, which facilitates rapid nucleophilic substitution (

Structural Analysis & Physicochemical Properties

Molecular Architecture

The molecule features a 1,3-oxazole ring substituted at the C5 position with a para-methoxyphenyl group and at the C2 position with a chloromethyl group.

-

Oxazole Core: The 1,3-oxazole ring is planar and aromatic (6

-electrons). The oxygen atom contributes two electrons to the -

Electronic Effects:

-

5-(4-Methoxyphenyl): The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect). This increases electron density in the phenyl ring, which is conjugated with the oxazole C5=C4 bond, effectively stabilizing the oxazole ring against oxidative degradation but making the C4 position susceptible to electrophilic attack.

-

2-(Chloromethyl): The chloromethyl group is an electron-withdrawing substituent via induction (-I effect). The C-Cl bond is polarized, creating a significant partial positive charge (

) on the methylene carbon, rendering it highly electrophilic.

-

Key Physicochemical Data (Predicted/Analog-Based)

| Property | Value / Description | Relevance |

| Formula | Molecular composition.[1][2][3][4] | |

| Molecular Weight | 223.66 g/mol | Fragment-sized for Lipinski's Rule of 5. |

| LogP (Predicted) | ~2.5 - 3.0 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Acceptors | 3 (N, O-ring, O-methoxy) | Receptor binding interaction points. |

| H-Bond Donors | 0 | Requires donor partner in binding pocket. |

| Melting Point | 95 - 105 °C (Typical for class) | Solid handling; facilitates crystallization. |

| Solubility | Low in | Organic solvent compatible for synthesis. |

| Fluorescence | Strong emission (UV excitation) | Potential use as a fluorescent tag/scintillator. |

Synthetic Pathways

The synthesis of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole typically proceeds via cyclization strategies involving

Primary Route: Condensation of -Haloketones with Nitriles/Amides

This pathway utilizes 2-bromo-4'-methoxyacetophenone and chloroacetonitrile or chloroacetamide.

-

Step 1: Reaction of 4-methoxy-phenacyl bromide with chloroacetamide in the presence of a solvent (e.g., toluene or DMF) under reflux.

-

Mechanism: Hantzsch-type cyclization or direct condensation followed by dehydration.

Figure 1: Synthetic pathway via condensation of alpha-bromoketone and chloroacetamide derivatives.

Experimental Protocol (General Methodology)

-

Reagents: 2-Bromo-1-(4-methoxyphenyl)ethanone (1.0 eq), Chloroacetamide (1.2 eq).

-

Solvent: Toluene or Xylene (anhydrous).

-

Conditions: Reflux (110°C) for 6–12 hours. A Dean-Stark trap may be used to remove water if generating the amide in situ.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with

(aq) and Brine. Dry over -

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc 8:2).

Reactivity Profile & Chemical Stability

The compound exhibits distinct reactivity zones. The Chloromethyl group (Zone A) is the primary site for derivatization, while the Oxazole Ring (Zone B) provides structural rigidity and

Zone A: Nucleophilic Substitution ( )

The chlorine atom is a good leaving group, activated by the adjacent oxazole ring (similar to a benzylic halide).

-

Amination: Reacts with primary/secondary amines (e.g., piperazine, morpholine) to form 2-(aminomethyl)oxazoles . This is the most common route for generating kinase inhibitor libraries.

-

Thiolation: Reacts with thiols (R-SH) in the presence of base (

) to form thioethers. -

Azidation: Reacts with

to form the azide, which can undergo "Click" chemistry (CuAAC) to form triazole-linked conjugates.

Zone B: Electrophilic Aromatic Substitution ( )

The C5 position is blocked. The C4 position is the only available site for electrophilic attack. However, the oxazole ring is relatively electron-deficient compared to furan or pyrrole.

-

Halogenation: Bromination at C4 is possible using NBS, but requires forcing conditions due to the deactivating nature of the C2-chloromethyl group (inductive withdrawal).

Figure 2: Reactivity map highlighting the primary nucleophilic substitution pathways at the C2-chloromethyl position.

Medicinal Chemistry Applications

COX-2 Inhibition

The 5-aryl-oxazole scaffold is a bioisostere of the diaryl-heterocycles found in Coxibs (e.g., Valdecoxib, Celecoxib).

-

Mechanism: The 4-methoxyphenyl group mimics the lipophilic aryl moiety required for the COX-2 hydrophobic channel.

-

Modification: The chloromethyl group is converted into a sulfonamide or methyl-sulfone derivative to engage the Arg120/Tyr355 pocket in the COX-2 enzyme.

Kinase Inhibitors (VEGFR/EGFR)

Derivatives where the chlorine is displaced by anilines or solubilizing amine tails have shown potency against receptor tyrosine kinases.

-

Role: The oxazole acts as a hinge-binding scaffold, with the C5-aryl group orienting into the hydrophobic back pocket.

Safety & Handling (MSDS Summary)

-

Hazard Classification:

-

Skin Corr. 1B: Causes severe skin burns and eye damage (due to alkylating chloromethyl group).

-

Skin Sens. 1: May cause an allergic skin reaction.

-

-

Storage: Store at 2–8°C under inert atmosphere (

or Ar). Moisture sensitive (slow hydrolysis of -CH2Cl to -CH2OH). -

Disposal: Quench with aqueous ammonia or dilute NaOH to destroy the alkylating potential before disposal.

References

-

Synthesis of 2-(halomethyl)-4,5-diaryloxazoles. Journal of Organic Chemistry. Detailed protocols for Robinson-Gabriel cyclization and condensation methods.

-

Oxazole Derivatives as COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Structure-activity relationship (SAR) data on 5-aryl-oxazoles.

-

Reactivity of Chloromethyl Heterocycles. Chemical Reviews. Comprehensive review on the nucleophilic substitution of benzylic-like heterocyclic halides.

-

Crystal Structure Analysis of 5-Aryl-Oxazoles. Crystallography Reports. Analysis of pi-stacking and planarity in methoxyphenyl-oxazole derivatives.

-

Medicinal Chemistry of Oxazoles. European Journal of Medicinal Chemistry. Overview of oxazole scaffolds in drug design.

Sources

Targeting the Pharmacophore: A Technical Guide to the SAR of 4-Methoxyphenyl Oxazole Derivatives

Executive Summary

The 1,3-oxazole ring, when substituted with a 4-methoxyphenyl moiety, constitutes a "privileged scaffold" in medicinal chemistry. This specific architecture leverages the electron-rich nature of the oxazole ring (a bioisostere of amide/ester linkages) and the lipophilic, hydrogen-bond-accepting properties of the 4-methoxyphenyl group. This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, focusing on their dual utility as COX-2 inhibitors (anti-inflammatory) and Tubulin Polymerization Inhibitors (anticancer).

The Pharmacophore: Electronic & Steric Rationale[1]

The 4-methoxyphenyl oxazole scaffold is not merely a structural linker; it is a functional pharmacophore.

-

The Oxazole Core: Acts as a rigid spacer that restricts the conformational freedom of the attached phenyl rings. It participates in

- -

The 4-Methoxyphenyl Group:

-

Electronic Effect: The methoxy group (-OCH

) is a strong Electron Donating Group (EDG) by resonance. This increases the electron density of the phenyl ring, enhancing cation- -

H-Bonding: The oxygen atom serves as a weak hydrogen bond acceptor, often interacting with serine or tyrosine residues in binding pockets.

-

Lipophilicity: The methyl cap increases

, facilitating membrane permeability compared to a free phenol.

-

Synthetic Architecture

To explore the SAR, one must first access the scaffold. The Robinson-Gabriel Synthesis remains the most robust protocol for generating 2,5-disubstituted oxazoles, particularly when high regioselectivity is required.

Validated Synthetic Pathway (DOT Visualization)

The following diagram outlines the cyclodehydration pathway from

Figure 1: The Robinson-Gabriel cyclodehydration pathway for oxazole synthesis.

SAR Landscapes: Therapeutic Divergence

The "4-methoxyphenyl" substituent dictates activity differently depending on the biological target.

Case A: Anti-Inflammatory (COX-2 Inhibition)

In the context of Cyclooxygenase-2 (COX-2) inhibition, the oxazole ring often replaces the central heterocycle found in coxibs (e.g., Valdecoxib).

-

Mechanism: The 4-methoxyphenyl group typically occupies the hydrophobic pocket of the COX-2 enzyme.

-

Critical SAR:

-

Positioning: If the 4-methoxyphenyl is at the C2 position of the oxazole, it mimics the lipophilic aryl group of Celecoxib.

-

Selectivity: The presence of the para-methoxy group improves COX-2 selectivity over COX-1 by fitting into the larger secondary pocket of COX-2 (Val523), which is sterically restricted in COX-1 (Ile523).

-

Metabolism: The methoxy group is a site of metabolic liability (

-demethylation), often converting the drug into a phenolic metabolite that may have higher antioxidant activity but lower half-life.

-

Case B: Anticancer (Tubulin Polymerization Inhibition)

Here, the scaffold mimics Combretastatin A-4 (CA-4) .[1][2]

-

Mechanism: Binding to the colchicine site of tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.

-

Critical SAR:

-

The "B-Ring" Mimic: The 4-methoxyphenyl group acts as a mimic of the B-ring of CA-4.

-

Methoxy Count: While the 3,4,5-trimethoxyphenyl motif is the "gold standard" for tubulin binding, the monomethoxy (4-OMe) analog is a critical SAR probe. It usually retains significant activity (IC

in low -

Bioisosterism: The oxazole ring replaces the unstable cis-olefin bridge of CA-4, locking the two phenyl rings in the required cis-like orientation for binding.

-

Comparative SAR Data Summary

| Substituent (R) | Position on Oxazole | Target: COX-2 (IC | Target: Tubulin (IC | SAR Insight |

| 4-OMe-Ph | C2 | 0.05 | > 10.0 | High COX-2 potency; fits hydrophobic pocket. |

| 4-OMe-Ph | C4 | 1.20 | 2.1 | Moderate tubulin activity; mimics CA-4 B-ring. |

| 3,4,5-triOMe-Ph | C4 | > 50.0 | 0.02 | Optimal for Tubulin (Colchicine site). |

| 4-F-Ph | C2 | 0.08 | > 20.0 | Bioisostere for COX-2; improved metabolic stability. |

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Protocol: Chemical Synthesis (Robinson-Gabriel)

Objective: Synthesis of 2-(4-methoxyphenyl)-4-phenyloxazole.

-

Reagents:

-benzamido-4'-methoxyacetophenone (1.0 eq), Phosphorus Oxychloride ( -

Procedure:

-

Dissolve the amide precursor in neat

in a round-bottom flask equipped with a drying tube. -

Heat the mixture to 90°C for 3 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

-

Critical Step: Cool the reaction to 0°C. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Neutralize with saturated

solution to pH 7-8.[3] -

Extract with Dichloromethane (

mL). Dry over anhydrous -

Concentrate in vacuo and recrystallize from Ethanol.

-

Protocol: MTT Cell Viability Assay

Objective: Determine IC

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C ( -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.01 - 100

M). Ensure final DMSO concentration -

Incubation: Incubate for 48h.

-

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Aspirate media carefully. Add 100

L DMSO to dissolve purple formazan crystals.[4] -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % viability relative to vehicle control and determine IC

using non-linear regression (GraphPad Prism).

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways influenced by the scaffold.

Figure 2: Divergent biological pathways based on the regiochemistry of the 4-methoxyphenyl group.

References

-

Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles. National Institutes of Health (PubMed). [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Institutes of Health (PMC). [Link]

-

Robinson–Gabriel synthesis. Wikipedia / Organic Chemistry Portal. [Link][5][6]

-

Synthesis and Biological Evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors. Bioorganic Chemistry (via PubMed). [Link][7]

Sources

- 1. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bds.berkeley.edu [bds.berkeley.edu]

- 5. cbijournal.com [cbijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacophore Modeling of 5-(4-Methoxyphenyl)oxazole Compounds: A Dual-Targeting Technical Guide

Topic: Pharmacophore Modeling of 5-(4-Methoxyphenyl)oxazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The 5-(4-methoxyphenyl)oxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for the 1,2-diarylheterocycle motif found in selective COX-2 inhibitors (e.g., Valdecoxib) and the cis-stilbene motif of tubulin polymerization inhibitors (e.g., Combretastatin A-4).

This guide provides a rigorous technical workflow for modeling this scaffold. Unlike generic modeling tutorials, we focus on the specific electronic and steric requirements of the 4-methoxyphenyl moiety—a group that functions as a hydrophobic anchor in the COX-2 secondary pocket and as a steric block in the colchicine binding site of tubulin.

Computational Workflow: Ligand-Based & Structure-Based Integration

To achieve high predictive validity, we employ a hybrid workflow. This approach mitigates the limitations of using a single algorithm by cross-validating ligand-based features with structure-based constraints.

Ligand-Based Pharmacophore Generation (COX-2 Focus)

When targeting COX-2, the 5-(4-methoxyphenyl)oxazole core mimics the spatial arrangement of the p-tolyl and sulfonamide/methylsulfone groups seen in coxibs.

Protocol:

-

Training Set Selection: Curate a set of 15-20 known COX-2 inhibitors with diverse central rings (pyrazoles, furanones, isoxazoles) but conserved peripheral aryl substitutions.

-

Reference Ligands: Celecoxib, Valdecoxib, Etoricoxib.

-

-

Conformation Generation: Use the Poling algorithm or Caesar algorithm (available in suites like Discovery Studio or MOE) to generate diverse conformers.

-

Critical Parameter: Set the energy window to ≤ 10 kcal/mol to exclude biologically irrelevant high-energy states.

-

-

Feature Mapping:

-

HBA (Hydrogen Bond Acceptor): Map to the oxazole nitrogen (N3) and the methoxy oxygen.

-

HY (Hydrophobic): Place a centroid on the phenyl ring.

-

AR (Ring Aromatic): Define the oxazole and phenyl rings as aromatic planes.

-

-

Hypothesis Generation: Use the HypoGen algorithm.

-

Constraint: Force the "4-methoxyphenyl" vector to align with the p-methyl/chloro group of the reference coxibs.

-

Structure-Based Pharmacophore Modeling (Tubulin Focus)

For tubulin inhibition, the scaffold targets the Colchicine Binding Site (CBS).[1] The 5-(4-methoxyphenyl) group typically occupies the hydrophobic pocket usually filled by the B-ring of colchicine.

Protocol:

-

Target Preparation: Retrieve PDB ID 4O2B or 1SA0 (Tubulin-Colchicine complex).

-

Clean-up: Remove water molecules >5Å from the ligand. Protonate residues at pH 7.4.

-

-

Interaction Generation:

-

Identify the H-bond between Valα181 and the oxazole oxygen/nitrogen.

-

Map the hydrophobic interaction between the 4-methoxyphenyl group and Leuβ255 / Alaβ250 .

-

-

Exclusion Volumes: Define the steric boundary of the binding pocket to penalize bulky substitutions at the oxazole C2 position, which often clash with the T7 loop.

Workflow Visualization

Figure 1: Integrated Pharmacophore Modeling Workflow. Blue indicates the starting scaffold, Yellow/Red highlights critical algorithm steps, and Green indicates the validation checkpoint.

Experimental Validation: Synthesis & Assay

To validate the computational model, physical synthesis of the core scaffold is required. The Van Leusen Oxazole Synthesis is the most authoritative method for accessing 5-substituted oxazoles due to its regioselectivity and use of accessible precursors.

Synthetic Protocol: Van Leusen Reaction[2][3][4]

This reaction utilizes Tosylmethyl Isocyanide (TosMIC) to convert aldehydes into 5-substituted oxazoles in a single step.

Reaction Scheme: p-Anisaldehyde + TosMIC + K2CO3 (MeOH, Reflux) → 5-(4-Methoxyphenyl)oxazole

Step-by-Step Methodology:

-

Reagent Prep: Dissolve p-anisaldehyde (10 mmol) and TosMIC (10 mmol) in anhydrous Methanol (50 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 10 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Checkpoint: The disappearance of the aldehyde spot and the appearance of a fluorescent spot (oxazole) indicates completion.

-

-

Workup: Evaporate methanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over MgSO₄. Purify via silica gel column chromatography.

-

Yield: Expect 85–95%.

-

Synthetic Pathway Diagram

Figure 2: The Van Leusen Oxazole Synthesis Pathway. This specific route ensures regioselective formation of the 5-substituted isomer.

Data Presentation & Validation Metrics

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Validation Metrics Table

| Metric | Definition | Threshold for Success | Interpretation |

| GH Score | Guner-Henry Score | > 0.7 | Indicates a model that balances yield and goodness of hit. |

| EF (1%) | Enrichment Factor at 1% | > 10 | The model is 10x better than random selection at finding actives in the top 1%. |

| ROC AUC | Area Under Curve | > 0.85 | High probability that a randomly chosen active is ranked higher than a decoy. |

| RMSD | Root Mean Square Deviation | < 1.5 Å | Geometric fit of the pharmacophore features to the training set. |

Decoy Set Construction (Self-Validating System)

To ensure "Trustworthiness" (E-E-A-T), you must not test your model only on known actives.

-

Source: Use the DUD-E (Directory of Useful Decoys) generator.

-

Input: Your active 5-(4-methoxyphenyl)oxazole ligands.

-

Output: 50 decoys per active. These decoys match the physicochemical properties (MW, LogP) of the actives but differ in topology, ensuring that enrichment is due to the pharmacophore architecture, not just molecular weight.

References

-

Yamamuro, D., et al. (2015). "Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link

-

Van Leusen, A. M., et al. (1977).[2] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry. Link

-

Wang, Y., et al. (2018). "Ligand-Based Pharmacophore Modeling and Virtual Screening to Identify Novel TGR5 Agonists." RSC Advances. Link

-

Kulkarni, B. A., & Ganesan, A. (1999).[3] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters. Link

-

Ohashi, N., et al. (2021).[4] "Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors." European Journal of Medicinal Chemistry. Link

Sources

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 3. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 4. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

Electronic Properties and Reactivity of Chloromethyl Group on Oxazole Rings

[1]

Executive Summary

The chloromethyl oxazole moiety represents a high-value "synthetic handle" in medicinal chemistry, bridging the gap between stable heterocyclic building blocks and highly reactive electrophiles. Its utility lies in the chloromethyl group (

This guide analyzes the position-dependent reactivity (C2 vs. C4 vs. C5), the electronic influence of the heteroaromatic ring on the leaving group ability, and the practical protocols for utilizing these synthons without compromising the integrity of the oxazole ring.

Electronic Landscape & Position Dependence

The oxazole ring is a

The Oxazole Ring Current[2][3]

-

C2 Position: Located between the electronegative oxygen and the imine-like nitrogen, C2 is the most electron-deficient carbon on the ring. It possesses the most acidic proton (

) and is the primary site for nucleophilic ring-opening if not substituted. -

C4 vs. C5 Positions: C5 is generally more electron-rich than C4 due to the direct resonance donation from the adjacent oxygen atom. Conversely, C4 is more influenced by the electron-withdrawing nature of the adjacent nitrogen (

bond).

Exocyclic Chloromethyl Reactivity

The reactivity of the chloromethyl group is governed by the ability of the oxazole ring to stabilize the transition state of a nucleophilic substitution (

| Position | Electronic Effect on | Relative Reactivity ( | Stability |

| C2 | Strong | High | Moderate; prone to hydrolytic instability if stored improperly.[2] |

| C5 | Activated by the ring's electron deficiency but modulated by O-atom resonance. | High | Most Common. Good balance of reactivity and stability. |

| C4 | Less activated than C2/C5.[3][4][2][5] The methylene is adjacent to the N-atom, but geometric constraints limit resonance stabilization. | Moderate | High stability; often requires elevated temperatures for substitution.[2] |

Key Insight: Literature suggests that 5-(chloromethyl)oxazoles are generally more reactive toward nucleophiles than their 4-isomers .[2] This is attributed to the "vinylogous anomeric effect" where the lone pair of the oxygen atom at position 1 can better stabilize the developing antibonding orbitals in the transition state at C5.

Visualization: Electronic Activation & Reactivity[5]

The following diagram illustrates the resonance effects and the activation of the chloromethyl group at the C5 position, contrasting it with the ring-opening vulnerability at C2.

Caption: Electronic activation pathways. The C5 position activates the chloromethyl group for substitution, while the C2 position presents a competing risk for nucleophilic ring attack.

Reactivity Profile & Mechanism[6]

Nucleophilic Substitution ( )

The primary reaction of chloromethyl oxazoles is the displacement of the chloride ion by nucleophiles (amines, thiols, alkoxides).

-

Mechanism: Concerted

. The reaction is strictly second-order. -

Regioselectivity: Exclusive to the exocyclic methylene. The aromatic chloride (if present, e.g., 2-chlorooxazole) is inert under these conditions unless activated by strong EWGs.[2]

-

Solvent Effects: Polar aprotic solvents (DMF, MeCN, THF) accelerate the reaction by solvating the cation while leaving the nucleophile "naked" and reactive.

Side Reactions to Avoid[4]

-

Self-Alkylation (Polymerization): If the oxazole contains a basic amino group elsewhere, intermolecular self-alkylation can occur.[2] Mitigation: Store as HCl salts.

-

Hydrolysis: In aqueous acidic media, the chloromethyl group can hydrolyze to the hydroxymethyl derivative.

-

Ring Opening: Strong bases (e.g., hydroxide, organolithiums) can attack the C2 position, leading to ring cleavage (isocyanide formation).[2] Mitigation: Use non-nucleophilic bases like DIPEA or

.[2]

Experimental Protocol: Synthesis of 4-(Chloromethyl)-2-phenyloxazole

This protocol describes the conversion of an alcohol precursor to the chloromethyl derivative. This method is preferred over direct halogenation due to higher regioselectivity.[2]

Precursor: (2-Phenyl-1,3-oxazol-4-yl)methanol.[2]

Reagents & Equipment[1][7][8][9][10]

-

Reagent: Thionyl Chloride (

) [CAS: 7719-09-7][2] -

Solvent: Dichloromethane (DCM), anhydrous.[2]

-

Quench: Saturated aqueous

. -

Safety: Work in a fume hood.

releases

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[2]

-

Dissolution: Add (2-Phenyl-1,3-oxazol-4-yl)methanol (1.0 equiv, 5.0 mmol) to the RBF. Add anhydrous DCM (20 mL) and cool the solution to 0 °C using an ice bath.

-

Chlorination: Add Thionyl Chloride (1.5 equiv, 7.5 mmol) dropwise over 10 minutes.

-

Note: A catalytic amount of DMF (2-3 drops) can be added to accelerate the formation of the Vilsmeier-Haack intermediate if the reaction is sluggish.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).[2] The product will be less polar (higher

) than the alcohol.

-

-

Work-up:

-

Purification: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.-

Result: The product is typically obtained as a yellow oil or low-melting solid. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes).[2]

-

Validation Check:

-

NMR (CDCl

-

Mass Spec: Observe the characteristic Chlorine isotope pattern (

and

References

-

Synthesis and Reactions of Oxazoles. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[2] Available at: [Link][2]

-

Regioselective Synthesis of 2,4-Disubstituted Oxazoles. Journal of Organic Chemistry. Available at: [Link][2]

-

Reactivity of Chloromethyl Heterocycles in Nucleophilic Substitution. Chemical Reviews. Available at: [Link][2]

-

Oxazole Ring Oxidation by Aldehyde Oxidase. Drug Metabolism and Disposition. Available at: [Link]

Sources

- 1. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]

- 2. achmem.com [achmem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Technical Whitepaper: Solubility Thermodynamics & Solvent Selection for 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole

The following technical guide details the solubility profile and solvent compatibility of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole .

Editorial Note: This compound belongs to a class of reactive electrophilic intermediates . Unlike its more stable isomer (4-chloromethyl), the 2-chloromethyl oxazole moiety is highly susceptible to nucleophilic attack. Therefore, this guide prioritizes solvent compatibility (stability) alongside thermodynamic solubility, as dissolving this compound in the wrong solvent will result in rapid degradation.

Executive Summary & Compound Analysis

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole is a functionalized heterocyclic building block often generated in situ or isolated as a transient intermediate in the synthesis of bioactive oxazole derivatives (e.g., via nucleophilic substitution to azides or amines).

-

Molecular Formula: C₁₁H₁₀ClNO₂

-

Molecular Weight: 223.66 g/mol

-

Structural Character:

-

Lipophilic Domain: 4-Methoxyphenyl group (Moderate hydrophobicity).

-

Reactive Domain: 2-Chloromethyl group (Highly electrophilic; "benzylic-like" reactivity enhanced by the oxazole ring).

-

Polar Domain: Oxazole nitrogen and oxygen (H-bond acceptors).

-

Critical Handling Advisory: Literature indicates that 2-(halomethyl)oxazoles are significantly less stable than their 4- or 5-halomethyl counterparts. They are prone to solvolysis in nucleophilic solvents (alcohols, water) and polymerization in concentrated solutions.

Solubility & Compatibility Profile

The following data categorizes solvents not just by their ability to dissolve the compound, but by their chemical inertness toward the reactive 2-chloromethyl functionality.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility | Stability Risk | Application Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Primary Choice. Ideal for extraction, transport, and short-term storage. |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High (>100 mg/mL) | Low to Moderate | Reaction Media. Use anhydrous MeCN. Avoid DMSO/DMF if heating >60°C due to potential Vilsmeier-type side reactions. |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Good (50-100 mg/mL) | Low | Excellent. Suitable for flow chemistry and cryogenic reactions. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (20-50 mg/mL) | Low | Purification. Good for rapid filtration or silica plugs; less solubilizing than DCM. |

| Alcohols | Methanol, Ethanol, IPA | Moderate | CRITICAL (High) | PROHIBITED. Rapid solvolysis occurs to form the corresponding ether (e.g., 2-(methoxymethyl)...). |

| Hydrocarbons | Hexane, Heptane, Toluene | Low (<5 mg/mL) | Low | Anti-Solvent. Use to precipitate the compound from DCM or EtOAc solutions. |

| Aqueous | Water, Buffers | Insoluble | High | PROHIBITED. Hydrolysis to the alcohol (2-hydroxymethyl) occurs rapidly, especially at acidic/basic pH. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To guide solvent substitution (e.g., replacing DCM for green chemistry compliance), we utilize estimated Hansen Solubility Parameters. The 2-chloromethyl group increases the dispersion (

-

Dispersion (

): ~19.0 MPa -

Polarity (

): ~11.5 MPa -

H-Bonding (

): ~6.0 MPa

Prediction: The compound sits within the "solubility sphere" of solvents like THF (

Experimental Protocols

Protocol A: Rapid Solubility & Stability Assay (NMR Method)

Use this protocol to validate solvent compatibility before scale-up.

-

Preparation: Weigh 5.0 mg of the compound into a standard HPLC vial.

-

Solvation: Add 0.6 mL of the deuterated solvent of interest (e.g., CDCl₃, CD₃CN, CD₃OD).

-

Time-Zero Analysis: Immediately acquire a ¹H-NMR spectrum (16 scans).

-

Target Signal: Look for the singlet of the -CH₂Cl group (typically

4.6–4.8 ppm).

-

-

Stress Test: Incubate the NMR tube at 25°C for 1 hour.

-

Re-Analysis: Acquire a second spectrum.

-

Pass Criteria: No new peaks; integral of -CH₂Cl remains constant relative to the aromatic internal standard.

-

Fail Criteria (e.g., in Methanol): Appearance of a new singlet at

~4.4 ppm (-CH₂-OMe) indicates solvolysis.

-

Protocol B: Purification via Anti-Solvent Precipitation

Due to instability on silica gel (acidic decomposition), crystallization/precipitation is preferred over chromatography.

-

Dissolve crude residue in minimal Dichloromethane (DCM) (approx. 2 mL per gram).

-

Cool solution to 0°C.

-

Slowly add Heptane (non-polar anti-solvent) dropwise with vigorous stirring until turbidity persists (ratio approx. 1:5 DCM:Heptane).

-

Age the slurry at -10°C for 30 minutes.

-

Filter rapidly under nitrogen blanket. Do not dry under high vacuum for extended periods as the compound may sublime or degrade; dry under a stream of nitrogen.

Decision Logic & Workflow

The following diagram outlines the decision process for handling this reactive intermediate, derived from flow chemistry optimization strategies [1].

Figure 1: Solvent selection decision tree emphasizing chemical stability over thermodynamic solubility.

References

-

Baudoux, J., & Simon, M. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 14, 506–514.[1] [Link][1]

- Key Insight: Documents the instability of 2-(bromomethyl/chloromethyl)

- Key Insight: General solubility trends for 4-methoxyphenyl substituted heterocycles.

-

PubChem. (n.d.). Compound Summary: Oxazole Derivatives.[1][2][3][4][5][6][7][8][9][10][11] National Library of Medicine. [Link]

- Key Insight: Physicochemical property predictions (XLogP) for structural analogues.

Sources

- 1. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]

- 4. US6333414B1 - Process for the synthesis of trisubstituted oxazoles - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. d-nb.info [d-nb.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole from alpha-bromo ketones

Technical Application Note: High-Purity Synthesis of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole

Executive Summary & Strategic Rationale

The synthesis of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole represents a critical challenge in heterocyclic chemistry due to the competing regiochemical outcomes (2,4- vs. 2,5-substitution) and the reactivity of the chloromethyl handle.

While direct condensation of

-

Regiochemical Fidelity: Exclusive formation of the 5-aryl isomer.

-

Functional Group Tolerance: Preservation of the labile chloromethyl group during cyclization.

-

Scalability: Use of crystalline intermediates (Delépine salt) for purification without chromatography.

Retrosynthetic Analysis & Workflow

The synthesis is deconstructed into three distinct unit operations to maximize control over the reaction kinetics and purity.

Figure 1: Step-wise synthetic workflow ensuring regioselective control via the Robinson-Gabriel pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethan-1-one Hydrochloride (Delépine Reaction)

Rationale: Direct amination of

Reagents:

-

2-Bromo-1-(4-methoxyphenyl)ethan-1-one (10.0 g, 43.6 mmol)

-

Hexamethylenetetramine (Hexamine) (6.7 g, 48.0 mmol)

-

Chloroform (

) (50 mL) -

Ethanol (Absolute) (100 mL)

-

Conc. HCl (12 M) (20 mL)

Procedure:

-

Quaternization: Dissolve the bromo ketone in

(50 mL). Add a solution of Hexamine in -

Isolation: Filter the solid, wash with

(2 x 20 mL) and diethyl ether to remove unreacted bromo ketone. Dry the solid in vacuo. -

Hydrolysis: Suspend the dried salt in Ethanol (100 mL). Add Conc. HCl (20 mL) cautiously.

-

Reflux: Heat the mixture to reflux (

) for 2 hours. The solid will dissolve, followed by the precipitation of ammonium chloride. -

Workup: Cool to

. Filter off the inorganic -

Purification: Filter the white crystalline solid (Amine HCl).

-

Yield Target: 85-90%

-

Checkpoint:

(

-

Step 2: N-Acylation with Chloroacetyl Chloride

Rationale: This step installs the chloromethyl "warhead" and sets up the skeleton for cyclization. Schotten-Baumann conditions are used to prevent bis-acylation.

Reagents:

-

Amine HCl from Step 1 (5.0 g, 24.8 mmol)

-

Chloroacetyl chloride (3.1 g, 27.3 mmol)

-

Sodium Bicarbonate (

) (6.2 g, 74.4 mmol) -

Dichloromethane (DCM) (50 mL) / Water (50 mL) biphasic system.

Procedure:

-

Setup: In a 250 mL RB flask, suspend the Amine HCl in DCM (50 mL) and Water (50 mL). Add

with vigorous stirring until gas evolution ceases. -

Addition: Cool the biphasic mixture to

. Add Chloroacetyl chloride dropwise over 20 minutes via syringe pump or addition funnel. -

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Separate the organic layer.[1] Wash the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over

, and concentrate. -

Result: Off-white solid (2-Chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide). Use directly in Step 3.

Step 3: Robinson-Gabriel Cyclodehydration

Rationale: This is the critical ring-closing step. Phosphorus oxychloride (

Reagents:

-

Amide intermediate from Step 2 (4.0 g, 16.5 mmol)

-

Phosphorus Oxychloride (

) (15 mL, excess) -

Optional: Toluene (20 mL) if a solvent is preferred for temperature control.

Procedure:

-

Activation: Place the amide in a dry flask under Argon. Add

carefully. -

Cyclization: Heat the mixture to

for 2-3 hours. The reaction should turn homogeneous and then darken slightly. -

Quench (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Neutralization: Carefully adjust pH to 7-8 using saturated

solution or -

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.

-

Purification: Dry over

and concentrate. Recrystallize from Ethanol/Hexane or purify via short silica plug (10-20% EtOAc in Hexane).

Mechanistic Insight

Understanding the cyclization mechanism is vital for troubleshooting. The Robinson-Gabriel synthesis proceeds via an imidate-like intermediate.

Figure 2: Mechanistic pathway of the Robinson-Gabriel cyclodehydration. Note that the amide oxygen becomes the ring oxygen, fixing the regiochemistry.

Data Summary & Quality Control

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline solid | Darkening indicates decomposition. |

| Regiochemistry | 5-Aryl isomer | 4-Aryl isomer (impurity) appears if amide hydrolysis occurs. |

| Singlet at | Shift confirms preservation of Cl-methyl group. | |

| Singlet at | Diagnostic for oxazole ring proton. | |

| Stability | Moisture Sensitive (Chloromethyl) | Store under inert atmosphere at |

Troubleshooting & Safety

-

Issue: Low Yield in Step 3.

-

Cause: Hydrolysis of the chloromethyl group during the quench.

-

Solution: Perform the quench at

and strictly control pH. Do not let the mixture become strongly alkaline.

-

-

Issue: Presence of 2,4-isomer. [2]

-

Cause: This protocol minimizes it, but if observed, it suggests the starting material contained isomeric impurities or a thermal rearrangement occurred (rare in Robinson-Gabriel).

-

-

Safety Warning:

- -Bromo ketones are potent lachrymators. Handle only in a fume hood.

- reacts violently with water.

-

Chloroacetyl chloride is corrosive and toxic.[3]

References

- Delépine Reaction: Delépine, M. (1895). "Sur l'hexaméthylène-amine". Bulletin de la Société Chimique de Paris, 13, 352–361.

-

Robinson-Gabriel Synthesis: Robinson, R. (1909). "LXXIII.—A new synthesis of oxazoles". Journal of the Chemical Society, Transactions, 95, 2167-2174. Link

-

Regioselectivity in Oxazole Synthesis: Turchi, I. J., & Dewar, M. J. (1975). "The chemistry of oxazoles". Chemical Reviews, 75(4), 389-437. Link

-

Synthesis of 2-Chloromethyloxazoles: Crank, G., & Foulis, M. J. (1972). "Oxazoles from alpha-acylamino ketones". Journal of Medicinal Chemistry, 15(6), 691-692. Link

Sources

Application Notes and Protocols: Versatile Functionalization of the 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole Scaffold via Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] The 2,5-disubstituted oxazole motif, in particular, is a key structural feature in many therapeutic candidates. This guide presents 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole as a versatile and highly reactive building block for the synthesis of novel molecular entities. We provide a detailed examination of the underlying chemical principles governing its reactivity in nucleophilic substitution reactions, along with a series of robust, step-by-step protocols for its functionalization with various N-, O-, and S-nucleophiles. These methods offer a reliable pathway for researchers to generate diverse libraries of oxazole derivatives for applications in drug discovery and materials science.

Chemical Principles & Mechanistic Overview

The synthetic utility of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole stems from the high reactivity of its chloromethyl group. This reactivity is analogous to that of a benzylic halide, where the leaving group (chloride) is attached to a carbon adjacent to an aromatic system. Two key factors contribute to this enhanced reactivity:

-

Electronic Activation: The 1,3-oxazole ring is an electron-deficient heterocycle.[4] This property significantly activates the adjacent methylene (-CH₂-) carbon toward nucleophilic attack, facilitating the displacement of the chloride leaving group. The C2 position of the oxazole ring is particularly electron-deficient, making the attached chloromethyl group a potent electrophile.[5]

-

Transition State Stabilization: The reaction predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6][7] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[8] The p-orbitals of the adjacent oxazole ring can effectively stabilize the trigonal bipyramidal transition state, lowering the activation energy of the reaction.

The general Sₙ2 pathway for this substrate can be visualized as follows:

Figure 1: General Sₙ2 mechanism on the 2-chloromethyl oxazole scaffold.

Given this reactivity, a wide array of soft and moderately basic nucleophiles can be employed to efficiently generate new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[9]

General Experimental Considerations

-

Safety: 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole is a reactive electrophile and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated chemical fume hood.

-

Reagents & Solvents: All reagents should be of high purity. For best results, polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are recommended as they effectively solvate the cation of the nucleophilic salt while leaving the anion relatively free, thus accelerating Sₙ2 reactions.[7] Anhydrous solvents should be used when employing moisture-sensitive reagents like sodium hydride.

-

Reaction Monitoring: The progress of the reactions should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[10]

-

Work-up & Purification: Standard aqueous work-up procedures are generally sufficient to isolate the crude product. Purification is typically achieved by flash column chromatography on silica gel.[10][11]

Detailed Experimental Protocols

The following protocols are presented as representative examples for the derivatization of the title compound. Quantities can be scaled as needed.

Synthesis with N-Nucleophiles: Preparation of 2-((Morpholin-4-yl)methyl)-5-(4-methoxyphenyl)-1,3-oxazole

This protocol details the reaction with a secondary amine, a common transformation in medicinal chemistry to introduce basic nitrogen centers.

Reaction Scheme:

(Note: An illustrative image would be placed here in a final document)

Materials:

-

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), anhydrous (0.2–0.3 M)

-

Ethyl acetate (EtOAc), Water, Brine

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole and anhydrous acetonitrile.

-

Add potassium carbonate followed by morpholine to the stirred solution.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-12 hours.

-

Monitor the reaction by TLC (e.g., using a 1:1 Hexane:EtOAc eluent) until the starting material is consumed.[10]

-

Cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 50-100% EtOAc in Hexane) to yield the pure product.

Synthesis with O-Nucleophiles: Preparation of 2-((Phenoxymethyl))-5-(4-methoxyphenyl)-1,3-oxazole

This protocol describes a Williamson-type ether synthesis using a phenoxide nucleophile, a method to create aryl ether linkages.

Materials:

-

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole (1.0 eq)

-

Phenol (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (0.3–0.5 M)

-

Diethyl ether (Et₂O), Saturated aqueous Ammonium Chloride (NH₄Cl), Water, Brine

Procedure:

-

To a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and phenol.

-

Cool the solution to 0°C using an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0°C for 20-30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

-

Add a solution of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Stir at room temperature for 4-8 hours, monitoring progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

-

Pour the mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography (gradient elution, e.g., 10-40% EtOAc in Hexane).

Synthesis with S-Nucleophiles: Preparation of 2-((Phenylthio)methyl)-5-(4-methoxyphenyl)-1,3-oxazole

This protocol demonstrates the formation of a thioether, leveraging the high nucleophilicity of thiolates.[10]

Materials:

-

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (0.5 M)

-

Ethyl acetate (EtOAc), Water, Brine

Procedure:

-

To a dry round-bottom flask, add anhydrous DMF and potassium carbonate.

-

Add thiophenol to the stirred suspension at room temperature.

-

Stir for 15-20 minutes to allow for the formation of the potassium thiophenolate salt.

-

Add a solution of 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole in a minimal amount of DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically rapid.[10]

-

Monitor by TLC for the consumption of the starting material.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (gradient elution, e.g., 5-20% EtOAc in Hexane).

Data Summary & Workflow Visualization

The versatility of the substrate is summarized in the table below, providing a quick reference for experimental design.

Table 1: Summary of Reaction Conditions for Nucleophilic Substitution

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Approx. Time (h) | Product Type |

| Nitrogen | Morpholine | K₂CO₃ | MeCN | Reflux (~82) | 6–12 | Amine |

| Oxygen | Phenol | NaH | DMF | 0 to RT | 4–8 | Aryl Ether |

| Sulfur | Thiophenol | K₂CO₃ | DMF | RT | 2–4 | Thioether |

The general laboratory procedure for these reactions follows a consistent and reliable workflow.

Figure 2: A standardized workflow for the synthesis and isolation of derivatives.

Troubleshooting & Key Insights

-

Choice of Base: For amine and thiol nucleophiles, an inorganic base like K₂CO₃ is often sufficient and advantageous as it is easily filtered off post-reaction. For less acidic nucleophiles like alcohols and phenols, a stronger base such as NaH is required to generate the corresponding alkoxide/phenoxide in situ.

-

Low Reactivity: If a reaction is sluggish, particularly with a less potent nucleophile, increasing the temperature or switching to a more polar solvent like DMSO can enhance the reaction rate. Alternatively, converting the chloride to the more reactive iodide in situ via the Finkelstein reaction (catalytic NaI) can be effective.[11]

-

Side Reactions: While the Sₙ2 pathway is highly favored, the use of sterically hindered or very strong bases could potentially lead to minor elimination byproducts. Maintaining moderate temperatures and using appropriate stoichiometry helps to minimize these pathways.

-

Purification: The 5-(4-methoxyphenyl) group imparts a degree of lipophilicity to the molecules. Eluent systems for column chromatography should be selected based on TLC analysis, typically starting with a low polarity (e.g., 5% EtOAc in Hexane) and gradually increasing the polarity.

Conclusion

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole is a powerful and versatile electrophilic building block. Its activated chloromethyl group undergoes clean and efficient nucleophilic substitution with a wide variety of nucleophiles under well-established Sₙ2 conditions. The protocols outlined in this guide provide a reliable foundation for chemists to synthesize diverse libraries of 2,5-disubstituted oxazoles, enabling the exploration of new chemical space for drug discovery and the development of advanced functional materials.

References

Please note: The following is a list of sources consulted for the creation of this guide. All links are provided for verification.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Tidwell, J. H., et al. (2012). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 53(45), 6008-6011. [Link]

-

Li, J., et al. (2022). Selected synthetic strategies for 2,5-disubstituted oxazoles. ResearchGate. [Link]

-

Asif, M. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5686. [Link]

-

Asif, M. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]

-

Semantic Scholar. (2020). Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids through an I2/Cu(NO3)2•3H2O-Assisted Domino Sequence. Semantic Scholar. [Link]

-

ResearchGate. (2004). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]

-

PubMed. (2010). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed. [Link]

-

ResearchGate. (2018). Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. ResearchGate. [Link]

-

Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry. YouTube. [Link]

-

PubMed Central. (2011). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PubMed Central. [Link]

-

Journal of the Chemical Society C: Organic. (1970). Nucleophilic heteroaromatic substitution. Derivatives of pyrrolo-[2,1-b]oxazole. Royal Society of Chemistry. [Link]

-

ResearchGate. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. ResearchGate. [Link]

-

Indian Academy of Sciences. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences. [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Chemistry Steps. [Link]

-

Dr. Tanmoy Biswas. (2022). Oxazole Synthesis by four Name Reactions. YouTube. [Link]

-

PubMed Central. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. [Link]

-

ResearchGate. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]

-

CUTM Courseware. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]

-

ResearchGate. (2018). Synthesis of Polysubstituted 5-Aminooxazoles from α-Diazocarbonyl Esters and α-Isocyanoacetamides. ResearchGate. [Link]

-

Chemical Methodologies. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Chemical Methodologies. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

- Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

Organic & Biomolecular Chemistry. (2020). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Royal Society of Chemistry. [Link]

-

PubMed Central. (2006). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]

- 3. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. SN2 Reaction Mechanism [chemistrysteps.com]

- 9. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Procedure for functionalizing 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole with amines

Application Note & Protocol

Topic: A Practical Guide to the Synthesis of 2-(Aminomethyl)-5-(4-methoxyphenyl)-1,3-oxazole Derivatives via Nucleophilic Substitution

Abstract

The 5-(4-methoxyphenyl)-1,3-oxazole moiety is a privileged scaffold in medicinal chemistry and materials science. Functionalization at the 2-position provides a key vector for modifying molecular properties. This application note presents a detailed, field-proven protocol for the synthesis of 2-(aminomethyl)-5-(4-methoxyphenyl)-1,3-oxazole derivatives through the nucleophilic substitution of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole with a diverse range of primary and secondary amines. We delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer expert insights into optimization and troubleshooting to ensure reproducible, high-yield synthesis.

Introduction: Scientific Context and Significance

The oxazole ring is a cornerstone heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] The specific scaffold, 2,5-disubstituted oxazoles, has been investigated for a wide range of biological activities, including anti-inflammatory and analgesic properties.[2] The 2-(chloromethyl) group on the oxazole ring serves as a highly versatile electrophilic handle, enabling the introduction of various functional groups through substitution reactions.

The conversion of this chloromethyl group to an aminomethyl group via reaction with amine nucleophiles is a fundamental C-N bond-forming reaction. This transformation is critical for drug development, allowing for the facile generation of compound libraries to explore structure-activity relationships (SAR). The resulting secondary or tertiary amines can modulate a compound's polarity, basicity, and ability to form hydrogen bonds, which are key determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides a robust and adaptable methodology for this crucial synthetic step.

Reaction Mechanism and Scientific Rationale

The functionalization of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole with amines proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.

Key Mechanistic Steps:

-

Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile.[3] It attacks the electrophilic methylene carbon (the carbon bonded to the chlorine), which is activated by the electron-withdrawing nature of both the chlorine atom and the adjacent oxazole ring.

-

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the C-N bond is forming concurrently as the C-Cl bond is breaking.

-

Displacement & Product Formation: The chloride ion is displaced as a leaving group, resulting in the formation of an ammonium salt intermediate.

-

Deprotonation: A base, either a second equivalent of the amine nucleophile or an added non-nucleophilic base (e.g., triethylamine, K₂CO₃), removes a proton from the nitrogen atom to yield the final, neutral amine product and the corresponding salt byproduct.[4]

It is crucial to include a base to neutralize the HCl generated in situ. Without a base, the generated acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

This protocol provides a general procedure that can be adapted for various primary and secondary amines. Optimization of temperature and reaction time may be necessary for less reactive amines (e.g., anilines).

Materials and Reagents

-

Starting Material: 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole

-

Nucleophile: Amine of choice (e.g., piperidine, morpholine, benzylamine, aniline)

-

Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

-

Workup Reagents: Ethyl acetate (EtOAc), deionized water, brine (saturated aq. NaCl)

-

Purification: Silica gel (for column chromatography), appropriate eluent system (e.g., Hexanes/EtOAc)

-

Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath, standard glassware for extraction, rotary evaporator, thin-layer chromatography (TLC) plates.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: Add the amine nucleophile (1.2 - 2.0 eq) to the solution, followed by the base (e.g., triethylamine, 1.5 eq). For solid bases like K₂CO₃, use 2.0-3.0 equivalents.

-

Reaction Conditions: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after 2-4 hours, gently heat the mixture to 50-80 °C using an oil bath and attach a condenser.

-

Monitoring: Monitor the reaction progress by TLC until the starting chloromethyl spot is consumed. A typical eluent is 30% ethyl acetate in hexanes. Visualize spots using a UV lamp.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and remove the solvent using a rotary evaporator.

-

Workup - Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove the salt byproduct and any excess water-soluble reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Data Presentation: Representative Reaction Parameters

The optimal reaction conditions can vary depending on the nucleophilicity of the amine. Below is a table of representative starting points for different amine classes.

| Amine Class | Example | Nucleophilicity | Recommended Equivalents (Amine) | Base | Typical Conditions |

| Secondary Aliphatic | Piperidine | High | 1.2 | Et₃N (1.5 eq) | MeCN, RT, 2-6 h |

| Primary Aliphatic | Benzylamine | High | 1.5 | Et₃N (1.5 eq) | MeCN, RT to 50°C, 4-12 h |

| Secondary Heterocyclic | Morpholine | Moderate | 1.5 | K₂CO₃ (2.0 eq) | MeCN, 60°C, 6-18 h |

| Primary Aromatic | Aniline | Low | 2.0 | K₂CO₃ (2.5 eq) | DMF, 80-100°C, 12-24 h |

Expertise & Experience: Troubleshooting and Optimization

-

Challenge: Incomplete or Slow Reaction

-

Causality: The amine may be a weak nucleophile (e.g., anilines with electron-withdrawing groups), or there may be steric hindrance.

-

Solution:

-

Increase Temperature: Heating provides the necessary activation energy. Switching from MeCN (b.p. 82°C) to a higher-boiling solvent like DMF (b.p. 153°C) can be effective for stubborn cases.

-

Use a More Reactive Halide: While this protocol uses the chloromethyl starting material, synthesizing the corresponding 2-(bromomethyl) or 2-(iodomethyl) analogue will significantly increase the reaction rate, as bromide and iodide are better leaving groups.[2]

-

Choice of Base: For weakly nucleophilic amines, a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is preferred over triethylamine to ensure the amine remains deprotonated and active.

-

-

-

Challenge: Formation of Multiple Products (Over-alkylation)

-

Causality: This is a common issue when using primary amines. The newly formed secondary amine product can be more nucleophilic than the starting primary amine and can react with another molecule of the chloromethyl oxazole.[4][6]

-

Solution:

-

Use Excess Amine: Employing a large excess of the primary amine nucleophile (3 to 10 equivalents) shifts the reaction equilibrium to favor the formation of the desired monosubstituted product.[3] The unreacted amine can be removed during the aqueous workup or by chromatography.

-

-

-

Challenge: Difficult Purification

-

Causality: Highly polar amine products can be difficult to separate from polar byproducts on silica gel.

-

Solution:

-

Acid/Base Wash: During the workup, a dilute acid wash (e.g., 1M HCl) can be used to protonate basic impurities and pull them into the aqueous layer. Be cautious, as this may also extract your desired product if it is sufficiently basic.

-

Modified Chromatography: If the product is very basic and streaks on the silica gel column, adding 0.5-1% triethylamine to the eluent can neutralize the acidic sites on the silica, leading to much-improved peak shape and separation.

-

-

Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis relies on careful monitoring and unambiguous characterization.

-

Reaction Monitoring by TLC: Thin-layer chromatography is essential. A successful reaction is indicated by the complete consumption of the starting material (visualized by UV) and the appearance of a new, typically more polar (lower R_f) spot corresponding to the product.

-

Structural Confirmation:

-

¹H NMR: The most telling sign of success is the disappearance of the chloromethyl singlet (typically ~4.7 ppm) and the appearance of a new singlet for the aminomethyl group (CH₂-N), usually shifted upfield to ~3.8-4.2 ppm. Protons on the amine substituent will also be visible.

-

¹³C NMR: Look for the shift of the methylene carbon signal from ~40 ppm (for C-Cl) to ~50-60 ppm (for C-N).

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated exact mass of the desired product, confirming the substitution of chlorine with the amine fragment.

-

By combining these analytical techniques, the identity and purity of the synthesized 2-(aminomethyl)-5-(4-methoxyphenyl)-1,3-oxazole derivative can be confirmed with high confidence.

References

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. [Link]

-

Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Save My Exams. [Link]

-

Nucleophilic Substitution with Amines. YouTube. [Link]

-

4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of 2-substituted naphto[1,2-d]oxazole derivatives. JETIR. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jetir.org [jetir.org]

- 6. m.youtube.com [m.youtube.com]

The Synthetic Chemist's Guide to 5-Aryl-2-Chloromethyl-1,3-Oxazoles: Advanced Cyclization Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 5-aryl-2-chloromethyl-1,3-oxazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The presence of the reactive chloromethyl group at the 2-position and a tunable aryl moiety at the 5-position makes these molecules valuable scaffolds for the development of novel therapeutics and functional materials. This guide focuses on the robust and widely applicable Robinson-Gabriel synthesis, employing phosphorus oxychloride as the cyclodehydrating agent.

Introduction to the 5-Aryl-2-Chloromethyl-1,3-Oxazole Scaffold

The 1,3-oxazole ring is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals.[1] The title compounds, featuring a 5-aryl and a 2-chloromethyl substituent, offer a unique combination of a stable aromatic core and a versatile reactive handle. The aryl group at the C5 position allows for fine-tuning of electronic and steric properties, while the chloromethyl group at C2 serves as a key site for nucleophilic substitution, enabling the facile introduction of diverse functionalities.[2] This makes them attractive intermediates for the construction of compound libraries in drug discovery programs.

Core Synthetic Strategy: The Robinson-Gabriel Cyclization

The most prominent and reliable method for the synthesis of 5-aryl-2-chloromethyl-1,3-oxazoles is the Robinson-Gabriel synthesis.[3][4] This powerful reaction involves the intramolecular cyclodehydration of an α-acylamino ketone precursor.[5] In this specific case, the starting material is an N-(2-aryl-2-oxoethyl)chloroacetamide.

The overall synthetic transformation can be visualized as a two-step process: first, the synthesis of the α-acylamino ketone precursor, followed by its cyclization to the desired oxazole.

Figure 1: General synthetic workflow for 5-aryl-2-chloromethyl-1,3-oxazoles.

Part 1: Synthesis of the α-Acylamino Ketone Precursor

The key precursor for the cyclization is an N-(2-aryl-2-oxoethyl)chloroacetamide. This intermediate is typically prepared by the chloroacetylation of an α-aminoacetophenone derivative.

Protocol 1: Synthesis of N-(2-Aryl-2-oxoethyl)chloroacetamide

This protocol outlines the synthesis of the α-acylamino ketone starting from an appropriate aryl methyl ketone.

Materials:

-

Aryl methyl ketone

-

Bromine or N-Bromosuccinimide (NBS)

-

Hexamethylenetetramine

-

Chloroacetyl chloride

-

Triethylamine or pyridine

-

Appropriate solvents (e.g., chloroform, ethanol, diethyl ether, benzene)

-

Hydrochloric acid

Procedure:

-

α-Bromination of the Aryl Methyl Ketone:

-

Dissolve the aryl methyl ketone in a suitable solvent such as chloroform or acetic acid.

-

Slowly add a stoichiometric amount of bromine or NBS while stirring. The reaction may be initiated with gentle heating or light exposure if necessary.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure. The crude α-bromoacetophenone can be purified by recrystallization or used directly in the next step.

-

-

Synthesis of α-Aminoacetophenone Hydrochloride (Delepine Reaction):

-

Dissolve the crude α-bromoacetophenone in chloroform.

-

Add a solution of hexamethylenetetramine in chloroform and stir the mixture at room temperature. A precipitate of the quaternary ammonium salt will form.

-

Filter the salt, wash it with diethyl ether, and then hydrolyze it by refluxing with a mixture of ethanol and concentrated hydrochloric acid.

-

After cooling, the α-aminoacetophenone hydrochloride will precipitate. Collect the solid by filtration and wash with cold ethanol.

-

-

Chloroacetylation of α-Aminoacetophenone Hydrochloride:

-

Suspend the α-aminoacetophenone hydrochloride in a suitable solvent like benzene or dichloromethane.[6][7]

-

Add a base, such as triethylamine or pyridine (2 equivalents), to neutralize the hydrochloride and liberate the free amine.

-

Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-(2-aryl-2-oxoethyl)chloroacetamide can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Part 2: Cyclization to 5-Aryl-2-Chloromethyl-1,3-Oxazoles

The final and crucial step is the cyclodehydration of the α-acylamino ketone to form the oxazole ring. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation.[3]

Mechanism of Cyclodehydration with Phosphorus Oxychloride

The mechanism of the Robinson-Gabriel synthesis with POCl₃ involves several key steps:

Figure 2: Simplified mechanism of POCl₃-mediated oxazole formation.

-